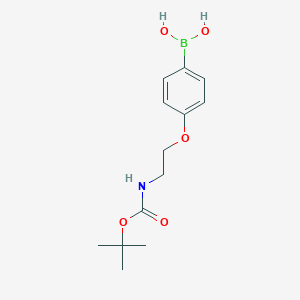![molecular formula C12H13BrO2 B13465789 3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid CAS No. 1502179-62-5](/img/structure/B13465789.png)
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H13BrO2 It is a derivative of cyclobutane, featuring a bromophenyl group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with bromophenyl compounds. One common method is the Friedel-Crafts alkylation, where cyclobutane is reacted with 4-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1-carboxylic acid: Lacks the bromophenyl group, resulting in different chemical and biological properties.
4-Bromobenzyl alcohol: Contains the bromophenyl group but lacks the cyclobutane ring.
Cyclobutane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different reactivity and applications.
Uniqueness
3-[(4-Bromophenyl)methyl]cyclobutane-1-carboxylic acid is unique due to the presence of both the cyclobutane ring and the bromophenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
1502179-62-5 |
|---|---|
Molekularformel |
C12H13BrO2 |
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
3-[(4-bromophenyl)methyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO2/c13-11-3-1-8(2-4-11)5-9-6-10(7-9)12(14)15/h1-4,9-10H,5-7H2,(H,14,15) |
InChI-Schlüssel |
GMWZMJIEANLADL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C(=O)O)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


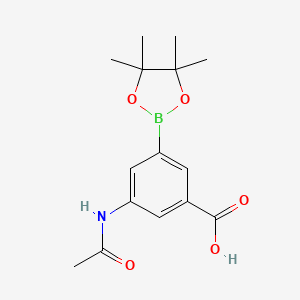
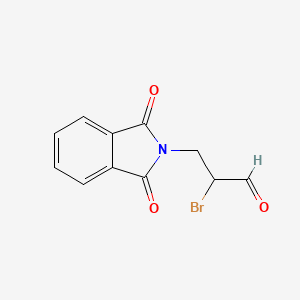
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
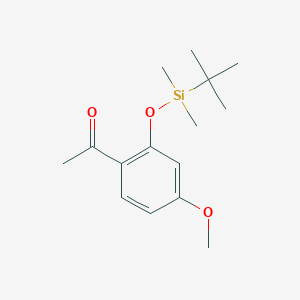
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)

![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)
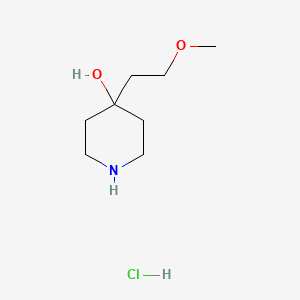

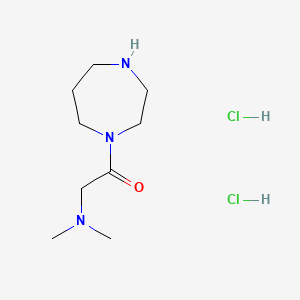
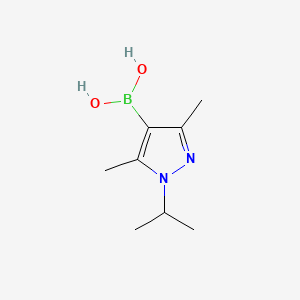
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B13465784.png)
